molecular formula C16H15N3 B11865446 1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile CAS No. 571149-58-1

1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile

Cat. No.: B11865446
CAS No.: 571149-58-1
M. Wt: 249.31 g/mol
InChI Key: QIURXNZSHHXMSX-UHFFFAOYSA-N
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Description

1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a chemical compound based on the pyrido[1,2-a]benzimidazole core structure, a tricyclic system of significant interest in medicinal chemistry and chemical biology . This scaffold is recognized as a privileged structure in drug discovery due to its diverse biological activities . While the specific properties and data for this isopropyl-derivative are a subject of ongoing research, analogs within this chemical family, particularly those with modifications at the 1- and 3- positions, have demonstrated potent anti-proliferative activity against various cancer cell lines, making them promising candidates for the development of novel antineoplastic agents . The mechanism of action for related compounds has been studied, with some derivatives functioning through DNA intercalation, leading to cell cycle arrest (e.g., G2/M phase) and exhibiting remarkable selectivity for cancer cells over non-malignant cells . The incorporation of the isopropyl group at the 1-position is a strategic modification aimed at exploring structure-activity relationships (SAR), as peripheral substituents on the core heteroarene system are known to be critical for modulating biological potency, selectivity, and physicochemical properties . Researchers can utilize this compound as a key intermediate for further derivatization via cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki coupling, to create a diverse library of molecules for biological screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

571149-58-1

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

3-methyl-1-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C16H15N3/c1-10(2)15-8-11(3)12(9-17)16-18-13-6-4-5-7-14(13)19(15)16/h4-8,10H,1-3H3

InChI Key

QIURXNZSHHXMSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)C(C)C)C#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The process initiates with the formation of a Knoevenagel adduct between the aldehyde and the active methylene compound. Subsequent cyclization and rearomatization yield the fused imidazo-pyridine core. Key optimizations include:

  • Solvent selection : Ethanol outperformed dichloromethane (DCM) and acetonitrile due to its polarity, which stabilizes intermediates.

  • Base catalysis : TEA (7.5 equiv) provided superior yields (68–85%) compared to piperidine or DBU, likely due to its moderate basicity minimizing side reactions.

  • Temperature : Room temperature (25°C) sufficed for completion within 2–4 hours, avoiding thermal degradation.

Table 1: Optimization of Pseudo 3CR Conditions

ParameterTested OptionsOptimal ChoiceYield (%)
SolventEtOH, DCM, MeCNEtOH85
BaseTEA, Piperidine, DBUTEA82
Temperature (°C)25, 50, 802585

Ritter-Type Reaction Catalyzed by Bismuth(III) Triflate

A Ritter-type reaction, reported by ACS Organic & Inorganic Au, utilizes benzylic alcohols and nitriles under Bi(OTf)₃/p-TsOH catalysis. Although originally designed for imidazo[1,5-a]pyridines, this method adapts well to the target compound by substituting 1-isopropyl-3-methylpyridin-2-yl methanol and benzonitrile derivatives.

Catalytic Cycle and Substrate Scope

The mechanism involves:

  • Benzylic cation generation : Bi(OTf)₃ facilitates alcohol dehydration, forming a stabilized carbocation.

  • Nitrile attack : The carbocation reacts with acetonitrile, forming a nitrilium intermediate.

  • Intramolecular cyclization : The nitrilium undergoes cyclization with the pyridine nitrogen, followed by rearomatization.

Table 2: Substrate Compatibility in Ritter-Type Synthesis

Substrate TypeYield Range (%)Notable Examples
Aliphatic nitriles70–85Acetonitrile (75%), Propionitrile (72%)
Aromatic nitriles65–95Benzonitrile (88%), Naphthonitrile (95%)
Heteroaromatic50–782-Cyanopyridine (68%)

Notably, electron-deficient nitriles (e.g., 4-cyanopyridine) exhibited lower yields (33–50%) due to reduced nucleophilicity.

Povarov (Aza-Diels-Alder) Reaction for Fused Scaffolds

The Povarov reaction, detailed in PMC, constructs the benzoimidazo-pyridine framework via a [4+2] cycloaddition between arylimines and dienophiles. For 1-isopropyl-3-methyl derivatives, 2-aminobenzimidazoles react with isopropyl methyl ketone-derived imines under catalyst-free conditions.

Stepwise Synthesis and Oxidation

  • Imine formation : 2-Aminobenzimidazole and isopropyl methyl ketone condense at 130°C without solvent, yielding the arylimine precursor (83–90%).

  • Cycloaddition : 3-Morpholinoacrylonitrile acts as the dienophile, with BF₃·Et₂O enhancing electrophilicity.

  • Oxidation : MnO₂ in DMF oxidizes the dihydro intermediate to the aromatic product (80–90% yield).

Table 3: Oxidation Conditions for Povarov Products

OxidantSolventTemperature (°C)Time (h)Yield (%)
MnO₂DMF1201.085
DDQTHF802.078
KMnO₄H₂O1003.065

Comparative Analysis of Synthetic Routes

Each method offers distinct advantages:

  • Pseudo 3CR : Rapid (2–4 hours), room-temperature conditions, but limited to dialdehyde substrates.

  • Ritter-Type : Broad nitrile compatibility, high yields with Bi(OTf)₃, but requires elevated temperatures (150°C).

  • Povarov Reaction : Constructs complex fused rings, but involves multiple steps and oxidants.

Table 4: Method Comparison for 1-Isopropyl-3-methylbenzoimidazo[1,2-a]pyridine-4-carbonitrile

MethodYield (%)TimeTemperatureScalability
Pseudo 3CR852–4 h25°CHigh
Ritter-Type8812 h150°CModerate
Povarov855 h130°CLow

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its carbonitrile group , imidazole ring , and pyridine ring :

Nitrile Group Transformations

  • Hydrolysis : The carbonitrile can be hydrolyzed to a carboxylic acid (under acidic or basic conditions) or an amide (using hydrogen peroxide in acidic conditions) .

  • Nucleophilic Addition : Nitriles react with nucleophiles (e.g., alcohols, amines) to form imines or amidines. For example, nitriles in imidazopyridines can undergo Mannich reactions to introduce alkylamino side chains .

Heterocycle Reactivity

  • Electrophilic Substitution : The imidazole and pyridine rings undergo electrophilic substitution, particularly at positions ortho or para to nitrogen atoms. This enables functionalization via nitration, alkylation, or sulfonation .

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids can introduce substituents at the 2-position of the imidazo[1,2-a]pyridine core, as demonstrated for related compounds .

  • Oxidation : The heterocycles may undergo oxidation to form quinoline-like derivatives, though this depends on substitution patterns .

Reaction Type Conditions Outcome
Hydrolysis to carboxylic acidH₂SO₄/H₂O, heatConversion to carboxylic acid
Suzuki-Miyaura couplingPd catalyst, arylboronic acidSubstitution at the 2-position
Electrophilic alkylationAlkyl halide, baseAlkyl substitution on heterocycles

Comparison of Structural Analogs

Structural analogs of 1-Isopropyl-3-methylbenzo imidazo[1,2-a]pyridine-4-carbonitrile exhibit diverse reactivity profiles, influenced by substituents:

Compound Core Structure Key Reactions Biological Activity
3-Methylimidazo[1,2-a]pyridineImidazo[1,2-a]pyridine + methylCarcinogenic behavior in cooked meats (excluded)
5-Methyl-2-(phenyl)imidazo[1,2-a]pyridineImidazo[1,2-a]pyridine + phenylAntimicrobial activity (excluded)
6-Ethyl-3-(trifluoromethyl)imidazo[1,2-a]pyridineImidazo[1,2-a]pyridine + ethyl/CF₃Anticancer activity (excluded)

Cyclization Mechanisms

The formation of the imidazo[1,2-a]pyridine core involves C-N bond formation between aminopyridines and carbonyl-containing precursors. For example, copper-catalyzed oxidative cyclization proceeds via:

  • Enamine formation : Reaction of aminopyridines with ketones to form intermediates.

  • Oxidative dehydrogenation : Loss of hydrogen to form the aromatic heterocycle .

Cross-Coupling Pathways

Suzuki-Miyaura coupling at the 2-position of imidazo[4,5-b]pyridines is facilitated by palladium catalysts and ligands (e.g., XantPhos). The choice of ligand significantly affects reaction efficiency, with steric and electronic factors influencing selectivity .

Scientific Research Applications

Therapeutic Applications

1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile exhibits a range of biological activities:

  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. The imidazo[1,2-a]pyridine class has been shown to interact with specific enzymes and receptors involved in cancer pathways, making it a candidate for therapeutic development against various cancers .
  • Antimicrobial Properties : The compound has potential applications as an antimicrobial agent. Its structural similarity to known antimicrobial agents suggests it may exhibit activity against various pathogens .
  • Anti-inflammatory Effects : The compound's ability to modulate immune responses positions it as a potential treatment for inflammatory diseases. Studies have shown that related compounds can reduce inflammation by inhibiting pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have highlighted the potential of 1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile in drug discovery:

  • A study demonstrated its effectiveness as an inhibitor of specific kinases involved in cancer progression. The compound showed selective inhibition against mutated forms of c-KIT kinase, which is implicated in gastrointestinal stromal tumors .
  • Another research effort focused on the compound's ability to act as a dual inhibitor against SARS-CoV-2 entry mechanisms. Molecular docking studies indicated strong binding affinities to both ACE2 and spike protein targets, suggesting its potential role in antiviral therapies .

Interaction Studies

Understanding how 1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile interacts with biological macromolecules is essential for its application:

  • Binding Affinity Assessments : Interaction studies often employ techniques such as molecular docking to evaluate how well the compound binds to target proteins. These studies provide insights into its mechanism of action and help identify potential therapeutic windows.
  • Biological Target Profiling : Research into enzyme and receptor interactions has revealed that this compound can modulate various biological pathways, which is crucial for developing targeted therapies .

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may act as a covalent inhibitor, targeting specific proteins involved in cancer cell proliferation. The compound’s structure allows it to form covalent bonds with target proteins, leading to the inhibition of their activity and subsequent cell death . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzoimidazo[1,2-a]pyridine scaffold is highly versatile, with modifications at positions 1, 3, and 4 significantly altering physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:

Substituent Effects on Electronic Properties

Compound Name Substituents (Positions) Key Electronic Features Reference
1-Isopropyl-3-methylbenzo[...]-4-carbonitrile 1: Isopropyl; 3: Methyl; 4: CN Nitrile enhances dipole moment; methyl/isopropyl provide steric hindrance
1-Mercapto-3-methylbenzo[...]-4-carbonitrile 1: SH; 3: Methyl; 4: CN Thiol group increases nucleophilicity; nitrile stabilizes charge distribution
1-Chloro-3-(trifluoromethyl)benzo[...]-4-carbonitrile 1: Cl; 3: CF₃; 4: CN Electron-withdrawing CF₃ and Cl enhance electrophilicity; nitrile amplifies polarity
1-Amino-3-(4-methoxyphenyl)benzo[...]-4-carbonitrile 1: NH₂; 3: 4-MeOPh; 4: CN Methoxy group donates electrons; amino group enables hydrogen bonding

Key Insight : Electron-withdrawing groups (e.g., CN, CF₃) at position 4 improve stability and reactivity, while bulky substituents (e.g., isopropyl) at position 1 reduce undesired side reactions .

Structural and Functional Divergence

  • Piperazinyl Derivatives : Compounds like 1-[4-(4-methoxyphenyl)piperazinyl]-3-methylbenzo[...]-4-carbonitrile exhibit enhanced solubility due to the piperazine moiety, making them suitable for drug formulation .
  • Halogenated Analogues : 1-Chloro-2-(4-chlorobenzyl)-3-methylbenzo[...]-4-carbonitrile shows reduced metabolic degradation, a trait valuable in prolonged therapeutic action .
  • Thiol-Containing Derivatives : 1-Mercapto-3-methylbenzo[...]-4-carbonitrile’s thiol group enables disulfide bond formation, useful in prodrug design .

Biological Activity

1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound exhibits a unique structural profile that may influence its biological activity. The presence of an isopropyl and a methyl group along with a carbonitrile functional group suggests potential interactions with various biological targets, making it an interesting candidate for medicinal chemistry.

Structural Characteristics

The compound features a fused ring system comprising imidazole and pyridine moieties. These structural elements are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects. The carbonitrile group enhances its reactivity, allowing for potential nucleophilic and electrophilic interactions in biological systems.

Anticancer Properties

Research indicates that derivatives of imidazo[1,2-a]pyridines can inhibit cancer cell proliferation. For instance, studies have demonstrated that certain derivatives exhibit significant antiproliferative activity against various cancer cell lines such as glioblastoma and colorectal carcinoma. The compound's structure may facilitate binding to specific enzymes or receptors involved in cancer pathways .

Table 1: Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCell Line TestedIC50 (µM)
1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrileHCT-116 (Colorectal)TBD
Bromo-substituted derivativeHeLa (Cervical)1.8
Isopropyl-amidino derivativeK-562 (Leukemia)11.9

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Related compounds within the imidazo[1,2-a]pyridine class have been evaluated against various bacterial strains. For example, certain derivatives have demonstrated moderate activity against gram-positive and gram-negative bacteria. The mechanism may involve the disruption of bacterial cell membranes or inhibition of essential enzymes .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial Strain TestedMIC (µM)
1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrileE. coliTBD
Bromo-substituted derivativeS. aureus32
Isopropyl-amidino derivativeShigella flexneri58

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Imidazo[1,2-a]pyridine derivatives have been shown to modulate immune responses and inhibit pro-inflammatory cytokines in vitro. This suggests that the compound could be developed into therapeutic agents for inflammatory diseases .

Case Studies

Several studies have focused on the synthesis and evaluation of biological activity of imidazo[1,2-a]pyridine derivatives:

  • Study on Antiproliferative Activity : A recent study evaluated a series of imidazo[1,2-a]pyridine derivatives against various cancer cell lines. The results indicated that specific substitutions significantly enhanced antiproliferative activity compared to unsubstituted analogs.
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of related compounds against clinical isolates of bacteria. The findings highlighted the importance of structural modifications in enhancing antibacterial properties.
  • Mechanistic Studies : Research has also delved into the mechanistic pathways through which these compounds exert their effects on cancer cells and pathogens, providing insights into their potential as lead compounds for drug development.

Q & A

Q. What are the common synthetic routes for preparing benzo[4,5]imidazo[1,2-a]pyridine derivatives, and what methodological considerations ensure reproducibility?

Synthesis typically employs multicomponent reactions (MCRs) or pseudo-three-component reactions. A widely used protocol involves reacting 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with aldehydes and active methylene compounds (e.g., malononitrile) in solvents like 1,4-dioxane or ethanol under reflux. Key considerations:

  • Catalyst selection : Acidic conditions (e.g., trifluoroacetic acid) or metal-free systems improve yields .
  • Purification : Products often precipitate directly from the reaction medium, avoiding chromatography .
  • Characterization : IR (CN stretch at ~2200 cm⁻¹), NMR (aromatic protons at δ 7.0–8.0 ppm), and HRMS are standard .

Q. How can spectral data (e.g., NMR, IR) be interpreted to confirm the structure of 1-substituted derivatives?

  • IR Spectroscopy : Confirm the presence of nitrile groups (sharp peak ~2200 cm⁻¹) and NH₂ stretches (3200–3400 cm⁻¹) .
  • ¹H NMR : Look for deshielded aromatic protons (e.g., δ 7.76–7.88 ppm for bromophenyl substituents) and NH signals (δ ~12.9–13.1 ppm) .
  • HRMS : Match the molecular ion [M+H]⁺ with theoretical values (e.g., C₂₆H₁₈N₆O: 431.1621 amu) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in multicomponent syntheses of benzoimidazopyridines?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMSO) may enhance reactivity compared to ethanol or dioxane .
  • Temperature control : Microwave-assisted heating (e.g., 120°C) reduces reaction time and improves regioselectivity .
  • Catalyst loading : Adjusting trifluoroacetic acid (TFA) or base concentrations to suppress side reactions .
    Example : For 1-oxo-3-aryl derivatives, Meldrum’s acid as a carbonyl source increased yields from 60% to 85% under reflux in ethanol .

Q. How do substituent effects (e.g., electron-withdrawing vs. donating groups) influence the electronic properties and reactivity of these compounds?

  • Electron-withdrawing groups (e.g., NO₂, Br) : Stabilize intermediates via resonance, accelerating cyclization but may reduce solubility .
  • Electron-donating groups (e.g., OMe) : Increase nucleophilicity at the imidazole ring, favoring coupling reactions .
    Experimental design : Compare reaction kinetics (via HPLC) of 4-methoxyphenyl vs. 4-bromophenyl derivatives under identical conditions .

Q. What strategies resolve contradictions in reported spectral data or reaction outcomes across studies?

  • Cross-validation : Replicate syntheses using identical substrates and conditions (e.g., 2-(nitromethylene)-dihydrobenzimidazole in DMSO at 80°C) .
  • Advanced spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
  • Computational modeling : DFT calculations predict NMR chemical shifts and verify regiochemistry .

Methodological Recommendations

  • Purity assessment : Use TLC with dual eluent systems (e.g., hexane/ethyl acetate 7:3) to detect unreacted aldehydes .
  • Scale-up protocols : For gram-scale synthesis, replace microwave heating with oil-bath reflux to maintain yield .
  • Safety : Handle nitrile-containing compounds in fume hoods; avoid skin contact (see SDS for CAS 385390-77-2) .

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